Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate
Overview
Description
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate (M2TP) is a novel synthetic compound with potential applications in a variety of fields, including drug discovery, industrial chemistry, and biochemistry. M2TP has been studied extensively due to its unique structure, which consists of an aromatic ring, a thienyl group, and a pyrimidine ring. The compound has been found to possess a range of interesting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. In addition, M2TP has been shown to possess cytotoxic activity against certain cancer cell lines.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis and Physicochemical Properties : Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate and its derivatives have been synthesized starting from precursors like 2-cyanomethylbenzoic acid. These derivatives exhibit unique physicochemical properties and biological potential. The electronic spectra of these compounds show distinct properties associated with the position of the sulfur atom, indicating potential applications in material science and drug design (Zadorozhny et al., 2010).
Efficient Synthesis Protocols : Researchers have reported efficient synthesis protocols for pyrimidine and pyrimidine-like derivatives, including 3-(pyrimidinyl)propanoates, from levulinic acid, showcasing the compound's versatility in chemical synthesis and potential for creating a wide range of structurally diverse molecules (Flores et al., 2013).
Gas-phase Pyrolytic Reactions : The compound has been used in gas-phase pyrolytic studies to understand the kinetic and mechanistic aspects of pyrolysis involving 3-phenoxy and 3-phenylsulfanyl-1-propanol derivatives. This research contributes to our understanding of chemical reaction mechanisms and the stability of related compounds (Dib et al., 2008).
Crystal Structure Analysis : The compound has been used in crystal structure studies, providing insights into the molecular arrangement, bonding, and interactions. Such studies are crucial for understanding the physical properties and potential applications of the compound in materials science and pharmaceuticals (Liu et al., 2006).
Biomedical Research and Applications
Antitumor Activity : Derivatives of this compound have been synthesized and evaluated for their antitumor activity. Some of these derivatives have shown potent activity against human cancer cell lines, indicating the compound's potential in developing new anticancer drugs (Hafez & El-Gazzar, 2017).
Antimicrobial Activity : Novel derivatives containing the compound have been synthesized and tested for antimicrobial activity. These compounds have exhibited promising activity against a range of bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (El Azab & Abdel-Hafez, 2015).
properties
IUPAC Name |
methyl 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(18(21)22-2)23-14-7-5-13(6-8-14)17-19-10-9-15(20-17)16-4-3-11-24-16/h3-12H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBMQWSOGAWBQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188061 | |
Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
477856-51-2 | |
Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=477856-51-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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